CefazolinLactone

Pharmaceutical impurity profiling HPLC method validation USP/EP compendial compliance

CefazolinLactone (CAS 1172998-53-6, MW 322.3) is an essential degradation impurity reference standard, officially designated as Cefazolin EP Impurity G and USP Related Compound I. It is critical for HPLC system suitability testing (RRT 0.50, RRF 0.85), method validation, and ANDA/DMF quality control. Its unique dual EP/USP identity eliminates the need for separate standards, reducing supply chain complexity. With well-characterized developmental toxicity (TD50 8.9 mmol/L) and formation via forced degradation, this ISO17034-certified standard ensures regulatory compliance across global markets.

Molecular Formula C11H10N6O4S
Molecular Weight 322.30 g/mol
Cat. No. B8262194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazolinLactone
Molecular FormulaC11H10N6O4S
Molecular Weight322.30 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2
InChIInChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18)
InChIKeySVDYQARPBBHWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CefazolinLactone: Pharmacopeial Identity, Structure, and Role as a Cefazolin Degradation Impurity Reference Standard


CefazolinLactone (CAS 1172998-53-6, molecular formula C11H10N6O4S, molecular weight 322.3) is a defined degradation impurity of the first-generation cephalosporin antibiotic cefazolin sodium . It is recognized under multiple pharmacopeial designations: Cefazolin EP Impurity G (European Pharmacopoeia) and Cefazolin USP Related Compound I / Impurity I (United States Pharmacopeia), and is structurally related to Cefazolin USP Impurity D (Cefazolin Open-Ring Lactone) . The compound is formally named N-((5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl)-2-(1H-tetrazol-1-yl)acetamide and features a fused β-lactam-dihydrofuro-thiazine lactone ring system arising from intramolecular lactonization following β-lactam ring opening . It is not an active pharmaceutical ingredient but a critical impurity reference standard used for analytical method development, method validation (AMV), quality control (QC), and regulatory submissions (ANDA/DMF) during the manufacture and quality assessment of cefazolin sodium drug substance and finished products .

Why CefazolinLactone Cannot Be Substituted by Other Cefazolin Impurity Reference Standards in Analytical and Regulatory Workflows


Cefazolin impurity reference standards are not interchangeable. Each impurity possesses a unique combination of chromatographic retention behavior (relative retention time, RRT), detector response factor (relative response factor, RRF), and pharmacopeial acceptance criteria that are explicitly codified in the USP and EP monographs . Substituting CefazolinLactone (RRT 0.50, RRF 0.85, acceptance criterion NMT 1.0%) with, for instance, Cefazolin Open-Ring Lactone (RRT 0.20, RRF 1.0, NMT 0.5%) or 7-ACA (RRT 0.42, RRF 1.1, NMT 1.0%) will produce incorrect quantification, fail system suitability requirements, and render analytical data non-compliant for regulatory filing . Furthermore, toxicological profiling in zebrafish embryos reveals that the developmental toxicity of CefazolinLactone (TD50 = 8.9 mmol/L) differs markedly from related impurities such as MMTD (Impurity F, TD50 = 0.03 mmol/L, approximately 297-fold more potent), meaning that quality specifications predicated on one impurity cannot be extrapolated to another . Generic substitution without compound-specific qualification undermines both analytical accuracy and toxicological risk assessment, potentially leading to failed ANDA reviews, batch rejection, or unrecognized patient safety risks .

CefazolinLactone Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Impurity Analogs


USP-Monographed Chromatographic Identity: CefazolinLactone vs. Cefazolin Open-Ring Lactone and 7-ACA — Distinct RRT and RRF Values Mandate Compound-Specific Reference Standards

Under the official USP 35/NF 30 organic impurities method (UV detection at 254 nm, L1 column), CefazolinLactone (listed as impurity i, also known as Cefazolin USP Related Compound I) elutes with a relative retention time (RRT) of 0.50 and a relative response factor (RRF) of 0.85, with an acceptance criterion of NMT 1.0% . This chromatographic signature is distinct from all other cefazolin impurities in the monograph: Cefazolin Open-Ring Lactone (impurity d) has an RRT of 0.20 and RRF of 1.0 (NMT 0.5%), 7-Aminocephalosporanic Acid (7-ACA, impurity g) has an RRT of 0.42 and RRF of 1.1 (NMT 1.0%), and Methylthiadiazole Thiol (MMTD, impurity f) has an RRT of 0.23 and RRF of 0.91 (NMT 1.0%) . The RRF difference of 0.85 means that CefazolinLactone produces only 85% of the detector response of cefazolin at equimolar concentration, requiring a correction factor of 1/F = 1.176 for accurate quantification; using an incorrect RRF from a different impurity standard will introduce systematic quantitation error of 15–35% depending on which incorrect impurity RRF is applied .

Pharmaceutical impurity profiling HPLC method validation USP/EP compendial compliance

Zebrafish Developmental Toxicity: CefazolinLactone (TD50 8.9 mmol/L) Exhibits 297-Fold Lower Teratogenic Potency than MMTD (TD50 0.03 mmol/L)

In a systematic zebrafish embryo developmental toxicity study of nine cefazolin sodium impurities, Impurity I (CefazolinLactone) exhibited a 50% teratogenic concentration (TD50) of 8.9 mmol/L and a 10% lethal concentration (LD10) of 17.1 mmol/L; a definitive LD50 could not be determined due to drug decomposition in aqueous medium . By direct comparison within the same study, Impurity F (MMTD, 2-mercapto-5-methyl-1,3,4-thiadiazole) was dramatically more potent with a TD50 of 0.03 mmol/L—approximately 297-fold lower than CefazolinLactone—and an LD50 of 2.3 mmol/L . Impurity G (7-ACA) showed a TD50 of 9.3 mmol/L, comparable to CefazolinLactone, while the parent drug cefazolin had a TD50 of 0.19 mmol/L . The teratogenic phenotypes associated with CefazolinLactone included slightly shrunken head and eyes, pericardial edema, and mild congestion causing blood pooling, which are qualitatively and quantitatively distinct from the severe phenotypes (yellow transparent body, shortened body length, bent anterior-posterior axis, seriously twisted notochord, bloodless heart with slow heart rate) induced by MMTD . The in vivo body burden of CefazolinLactone was not quantifiable because the compound was easily hydrolyzed in aqueous solution and was not detected in zebrafish tissue, contrasting with MMTD which showed a body burden of 1.5 × 10⁻⁹ mmol/larva at TD50 exposure .

Impurity toxicology Zebrafish embryotoxicity Structure-toxicity relationship

Validated Synthetic Route with Reproducible Purity ≥98%: CefazolinLactone as a Chemically Accessible Reference Standard vs. Isolation-Dependent Degradation Impurities

A dedicated chemical synthesis method for CefazolinLactone, disclosed in Chinese patent CN109336908A, employs D-7-ACA as starting material with tetrazoleacetic acid mixed anhydride coupling followed by base-catalyzed intramolecular lactonization, achieving a reproducible HPLC purity of ≥98% (range: 98.44%–99.18% across seven embodiments) with yields of 50–57.52% . This contrasts with the alternative approach of isolating CefazolinLactone as a degradation impurity from stressed cefazolin sodium bulk drug substance, which yields limited quantities, requires extensive preparative HPLC purification, and produces material of variable purity dependent on degradation conditions and isolation efficiency . The synthetic route provides: (a) a stable, scalable supply of high-purity reference standard; (b) unambiguous structural confirmation independent of degradation pathway variability; and (c) batch-to-batch consistency suitable for GMP-compliant QC laboratories . In comparison, cefazolin degradation impurities identified by Sivakumar et al. (Impurity-I as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide and Impurity-II as a thiazine carboxylic acid derivative) were isolated from drug substance in non-scalable quantities, requiring co-injection with HPLC to confirm retention times—a less robust approach for routine QC standardization .

Impurity synthesis Reference standard preparation Chemical process development

Aqueous Instability Differentiates CefazolinLactone from Stable Impurities: Undetectable In Vivo vs. Quantifiable Body Burden for MMTD

CefazolinLactone (Impurity I) undergoes rapid hydrolysis in aqueous solution and was not detected in vivo in zebrafish embryo and larval tissue following exposure, despite being administered at concentrations up to 17.1 mmol/L (LD10) . This stands in direct contrast to Impurity F (MMTD), which showed quantifiable in vivo body burdens of 1.5 × 10⁻⁹ mmol/larva at TD50 exposure and 4.5 × 10⁻⁹ mmol/larva at TD10 exposure, and Impurity G (7-ACA) with 5.0 × 10⁻¹⁰ mmol/larva at TD50 exposure . The aqueous instability of CefazolinLactone arises from the susceptibility of its fused β-lactam-dihydrofuro-thiazine lactone ring to hydrolytic ring-opening, a phenomenon consistent with the established degradation mechanism of 3-acetoxymethyl cephalosporins described by Yamana et al., wherein deacetyl intermediates rapidly undergo intramolecular lactonization followed by hydrolysis under aqueous conditions . The practical implication is that CefazolinLactone, if present as a process impurity in cefazolin sodium drug substance, may not persist systemically upon reconstitution and administration, whereas MMTD and 7-ACA accumulate in tissues and exert measurable toxic effects . Toxicity studies that do not account for this differential stability may overestimate the in vivo risk of CefazolinLactone relative to other impurities .

Impurity stability In vivo fate Risk assessment

Dual Pharmacopeial Recognition and ISO17034-Certified Availability: CefazolinLactone as EP Impurity G and USP Related Compound I with Traceable Reference Standard Supply

CefazolinLactone is uniquely positioned as a cross-compendial impurity reference standard, recognized as EP Impurity G under the European Pharmacopoeia and as USP Related Compound I / Impurity I under the United States Pharmacopeia . It is also structurally related to (but chromatographically distinct from) USP Impurity D (Cefazolin Open-Ring Lactone) . Commercial reference standards are available with purity specifications of >95% (e.g., CATO C4X-157721, manufactured under ISO17034 accredited reference material producer certification) and with full Certificates of Analysis including HPLC, NMR, MS, IR, and UV characterization data . The ISO17034 certification ensures batch-to-batch homogeneity, stability, and metrological traceability, which is not uniformly available across all cefazolin impurity reference standards . This dual-compendial recognition means that a single characterized standard can serve both EP and USP compliance workflows, reducing the need for separate procurement, qualification, and inventory management of multiple impurity standards for laboratories operating in multiple regulatory jurisdictions .

Compendial reference standards ISO17034 certification Regulatory submission support

CefazolinLactone: Evidence-Backed Application Scenarios for Analytical, Regulatory, and Toxicology Workflows


USP/EP Compendial HPLC Method Development and System Suitability Testing for Cefazolin Sodium Organic Impurities

CefazolinLactone serves as a system suitability marker and quantitation standard in the USP organic impurities HPLC method for cefazolin sodium . With a defined RRT of 0.50 and RRF of 0.85 at 254 nm, it provides a mid-range retention time marker situated between early-eluting impurities (Cefazolin Open-Ring Lactone at RRT 0.20, MMTD at RRT 0.23) and later-eluting impurities (7-ACA at RRT 0.42, Cefazolin 3-Methyl Analog at RRT 0.44, Cefazolin Acetoxy Analog at RRT 0.61) . Laboratories developing or transferring compendial methods use this standard to verify resolution, peak symmetry, and detector response linearity, and to establish the correction factor required for accurate impurity quantification given the RRF of 0.85 .

Toxicological Risk Assessment and ICH Q3A/Q3B Impurity Qualification for ANDA Submissions

The zebrafish developmental toxicity data for CefazolinLactone (TD50 = 8.9 mmol/L, LD50 not attained due to aqueous hydrolysis) provide a scientifically grounded basis for impurity qualification in ANDA submissions . The 297-fold lower teratogenic potency compared to MMTD (TD50 = 0.03 mmol/L) supports differentiated specification limits: MMTD may warrant a tighter control limit based on its high potency, while CefazolinLactone's lower potency and aqueous instability can be cited in a risk-based justification for the compendial acceptance criterion of NMT 1.0% . The lack of in vivo accumulation further supports this position .

Stability-Indicating Method Validation and Forced Degradation Studies for Cefazolin Sodium Drug Product

In forced degradation studies under ICH Q1A(R2) conditions, cefazolin sodium generates multiple degradation products whose identity must be confirmed for a validated stability-indicating method . CefazolinLactone, formed via the β-lactam ring-opening and intramolecular lactonization pathway documented by Yamana et al., is a key marker of acidic and neutral hydrolytic degradation . Using a high-purity (>98%) synthetic CefazolinLactone reference standard , analytical laboratories can spike stressed samples to confirm peak identity by retention time matching and peak purity analysis, satisfying regulatory expectations for degradation product identification and method specificity .

Cross-Compendial Quality Control for Multinational Cefazolin Sodium API Manufacturers

For API manufacturers supplying both European and North American markets, CefazolinLactone's dual identity as EP Impurity G and USP Related Compound I eliminates the need to procure and qualify separate reference standards for each pharmacopeia . An ISO17034-certified standard with full COA documentation (HPLC, NMR, MS, IR) can be used for QC release testing, stability monitoring, and regulatory filing in both jurisdictions, reducing supply chain complexity and ensuring consistent impurity quantitation across global manufacturing sites .

Quote Request

Request a Quote for CefazolinLactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.